3'-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1-methyl-2-piperidone.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Propionanilide Moiety: The propionanilide moiety is formed by reacting aniline with propionic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of 3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the propionanilide moiety to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides, acyl halides).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Primary amines, dehydroxylated compounds.
Substitution: Halogenated derivatives, alkylated or acylated piperidine derivatives.
Scientific Research Applications
3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and as an analgesic.
Mechanism of Action
The mechanism of action of 3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with opioid receptors in the central nervous system, leading to analgesic effects.
Pathways Involved: It modulates the release of neurotransmitters such as dopamine and serotonin, which play a role in pain perception and mood regulation.
Comparison with Similar Compounds
Similar Compounds
N-(1-Methyl-2-piperidinoethyl)propionanilide: Lacks the hydroxy group, resulting in different chemical properties and biological activities.
N-(1-Methyl-2-piperidinoethyl)benzamide: Contains a benzamide moiety instead of a propionanilide moiety, leading to variations in reactivity and applications.
Uniqueness
3’-Hydroxy-N-(1-methyl-2-piperidinoethyl)propionanilide is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
109157-86-0 |
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Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-N-(1-piperidin-1-ylpropan-2-yl)propanamide |
InChI |
InChI=1S/C17H26N2O2/c1-3-17(21)19(15-8-7-9-16(20)12-15)14(2)13-18-10-5-4-6-11-18/h7-9,12,14,20H,3-6,10-11,13H2,1-2H3 |
InChI Key |
YIXDDTDHVOYBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC(=CC=C1)O)C(C)CN2CCCCC2 |
Origin of Product |
United States |
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